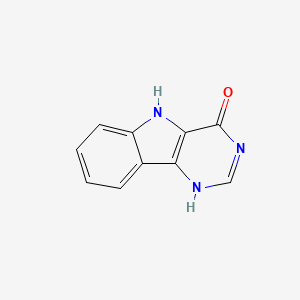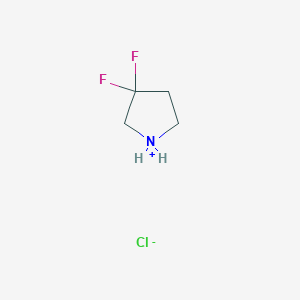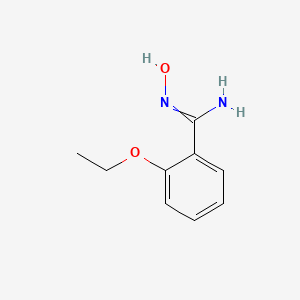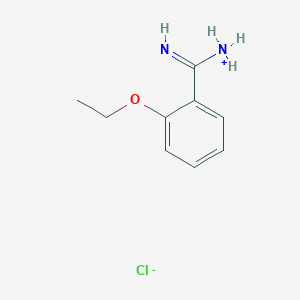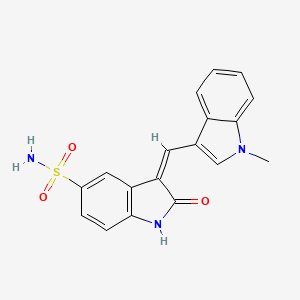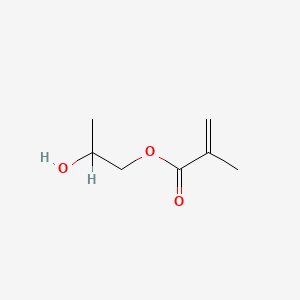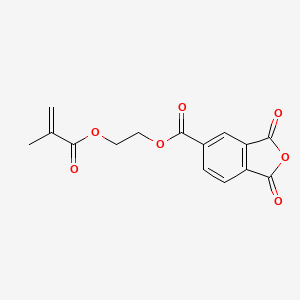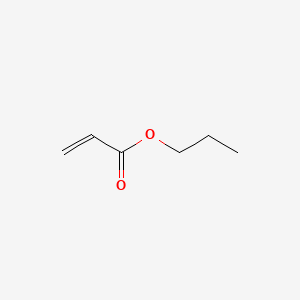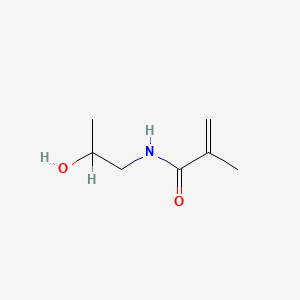
N-(2-Hydroxypropyl)methacrylamide
Descripción general
Descripción
N-(2-Hydroxypropyl)methacrylamide (HPMA) is a monomer used to make the polymer poly(N-(2-hydroxypropyl)methacrylamide). The polymer is water-soluble, non-immunogenic, and non-toxic . It is frequently used as a macromolecular carrier for low molecular weight drugs, especially anti-cancer chemotherapeutic agents, to enhance therapeutic efficacy and limit side effects .
Synthesis Analysis
Hyperbranched HPMA polymers with a range of molar masses and particle sizes have been prepared. The synthesis involved the use of reversible addition–fragmentation chain transfer (RAFT) polymerisation . This enabled the synthesis of pHPMA polymers and a gemcitabine-comonomer functionalised pHPMA polymer pro-drug .Molecular Structure Analysis
The molecular formula of HPMA is C7H13NO2 . Further structural analysis can be performed using techniques such as Fourier transform infrared (FT-IR) spectroscopy .Chemical Reactions Analysis
HPMA copolymers have been used in the synthesis of drug conjugates. For instance, HPMA copolymer containing hydrazide groups has been conjugated with pirarubicin via a hydrazone bond . Another example is the conjugation of doxorubicin to HPMA copolymers via a pH-sensitive hydrazone and enzymatically degradable amide bonds .Physical And Chemical Properties Analysis
HPMA has a molecular weight of 143.18 g/mol . More detailed physical and chemical properties can be determined using techniques such as UV–Vis spectroscopy .Aplicaciones Científicas De Investigación
Drug Delivery Systems and Cancer Therapy : HPMA copolymers are extensively researched for their potential as carriers of biologically active compounds, especially anticancer drugs. They have been used in the development of macromolecular therapeutics for treating cancer and musculoskeletal diseases (Kopeček & Kopec̆ková, 2010).
Biomaterials and Hydrogels : HPMA copolymers have been evaluated as building blocks for modified and new biomaterials. This includes the use of poly(HPMA) and HPMA copolymers for modifying biomaterial and protein surfaces, as well as designing hybrid block and graft HPMA copolymers that self-assemble into smart hydrogels (Kopeček & Kopec̆ková, 2010).
Radical Polymerization and Copolymerization : Studies on the radical polymerization of HPMA have revealed its hydrophilic character, affecting the rate of initiator decomposition and primary radical termination. It has been copolymerized with various monomers like methyl methacrylate and styrene, providing insights into its polymerization behavior (Kopeček & Baẑilová, 1973).
Immunosuppressive Effects : HPMA, studied as a blood plasma substitute, was found to prolong the survival of semiallogeneic skin grafts in mice and rats and to reduce human lymphocyte reactions, indicating its immunosuppressive properties (Paluska et al., 1980).
Molecular Imaging : HPMA copolymers and their drug conjugates have been used in molecular imaging to study drug delivery mechanisms. Technologies like fluorescence imaging, magnetic resonance imaging, and nuclear medicine have been employed to visualize the pharmacokinetics and biodistribution of HPMA copolymers in both animal models and human patients (Lu, 2010).
Biocompatibility with Cells : Research on HPMA copolymers containing adriamycin indicates low immunogenicity and reduced toxicity against hematopoietic precursors in bone marrow. Such properties highlight their biocompatibility, important for medical applications (Říhová et al., 1989).
Nanocarrier Design : HPMA has been used to create block copolymer nanocarriers. For example, nanoassemblies based on HPMA block copolymers with valproic acid have been developed, showcasing potential for stimuli-responsive drug delivery (Alfurhood et al., 2017).
Propiedades
IUPAC Name |
N-(2-hydroxypropyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPYIWASQZGASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40704-75-4 | |
| Record name | Poly[N-(2-hydroxypropyl)methacrylamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40704-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30944024 | |
| Record name | N-(2-Hydroxypropyl) methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxypropyl)methacrylamide | |
CAS RN |
21442-01-3, 40704-75-4 | |
| Record name | N-(2-Hydroxypropyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021442013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040704754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxypropyl) methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxypropyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-HYDROXYPROPYL)METHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3F262Z4E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

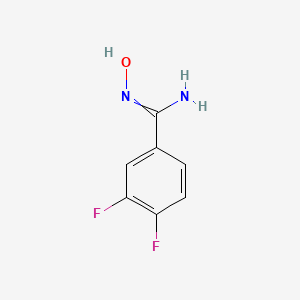
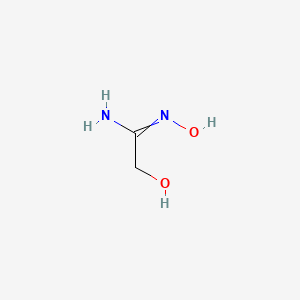
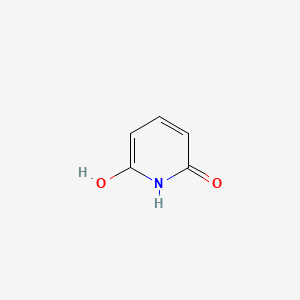
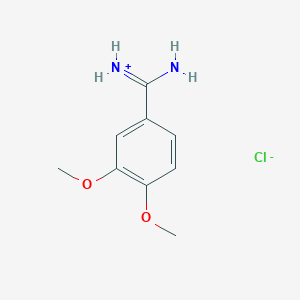
![[Amino-(2,4-dichlorophenyl)methylidene]azanium;chloride](/img/structure/B7721337.png)
